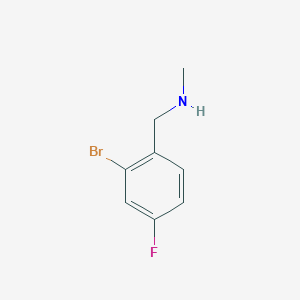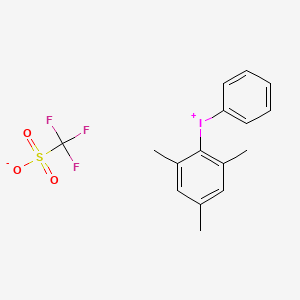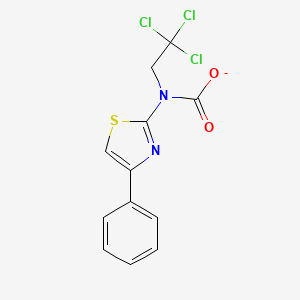![molecular formula C15H17N3O3 B12295825 (1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[74002,703,5]trideca-6,9-diene-8,12-dione” is a complex organic molecule with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione” typically involves multi-step organic reactions. The starting materials are selected based on the desired functional groups and the tetracyclic core structure. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through intramolecular cyclization.
Functional Group Introduction: Addition of amino, methoxy, and methylidene groups using specific reagents and catalysts.
Purification: Techniques such as chromatography and recrystallization to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its functional groups could enable binding to specific biological targets.
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for treating certain diseases. Its interactions with molecular targets could be explored for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The amino group may participate in hydrogen bonding, while the methoxy and methylidene groups could influence the compound’s hydrophobicity and binding affinity. The tetracyclic core provides structural rigidity, which may enhance specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione: Lacks the methylidene group.
(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8-one: Lacks one of the dione groups.
Uniqueness
The presence of the methylidene group and the specific arrangement of functional groups in “(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione” distinguishes it from similar compounds. These structural features may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione |
InChI |
InChI=1S/C15H17N3O3/c1-6-10-13(20)8-5-9-14(17(9)3)18(8)15(10,21-4)7(2)12(19)11(6)16/h5,9,11,14H,2,16H2,1,3-4H3/t9-,11?,14+,15+,17?/m1/s1 |
InChI Key |
HWAWPUIXYZBPRG-YKUVYDEXSA-N |
Isomeric SMILES |
CC1=C2C(=O)C3=C[C@@H]4[C@@H](N4C)N3[C@@]2(C(=C)C(=O)C1N)OC |
Canonical SMILES |
CC1=C2C(=O)C3=CC4C(N4C)N3C2(C(=C)C(=O)C1N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B12295749.png)


![1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12295775.png)
![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B12295777.png)

![[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12295787.png)
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-](/img/structure/B12295790.png)
![[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12295791.png)

![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)


